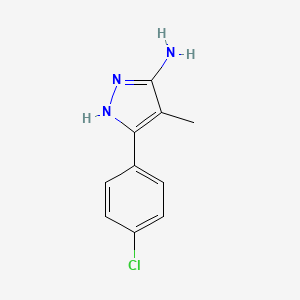
3-(4-氯苯基)-4-甲基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
作用机制
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes
Mode of Action
Similar compounds have been found to act as antagonists or inverse agonists at certain receptors . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might have similar effects on these pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties
Result of Action
Similar compounds have been found to have specific effects on cellular function
Action Environment
Similar compounds have been found to be influenced by environmental factors
生化分析
Biochemical Properties
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine may have antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.
Cellular Effects
The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . Additionally, it may impact gene expression related to oxidative stress and inflammation, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific enzymes, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Furthermore, it may inhibit or activate other enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function. These binding interactions and enzyme modulations are crucial for understanding the compound’s overall impact on cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its efficacy in reducing oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress and inflammation . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its interactions with glutathione peroxidase and catalase are particularly noteworthy, as they play a central role in detoxifying ROS and maintaining cellular redox balance . These interactions may also affect metabolic flux and metabolite levels, further influencing cellular health and function.
Transport and Distribution
The transport and distribution of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine within cells and tissues are critical for its efficacy. It is transported across cell membranes and distributed to various cellular compartments, where it interacts with target enzymes and proteins . The compound’s ability to cross the blood-brain barrier and its accumulation in specific tissues are important factors that determine its overall impact on cellular health.
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but differs in the presence of a hydroxy and dimethylpropanoate group.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group and a thiadiazole ring, showing different biological activities.
Uniqueness
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
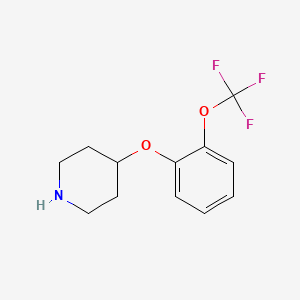
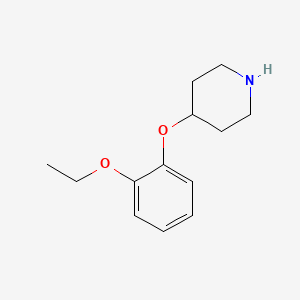
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
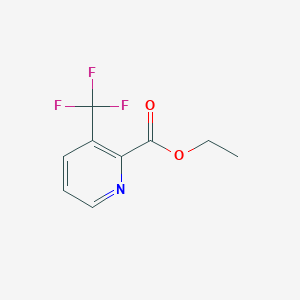
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

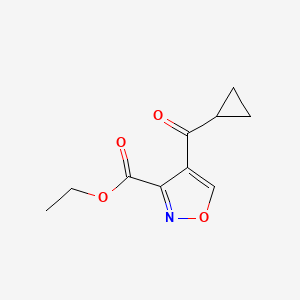
![1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1324914.png)


